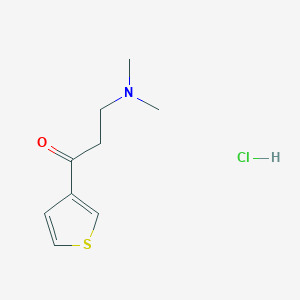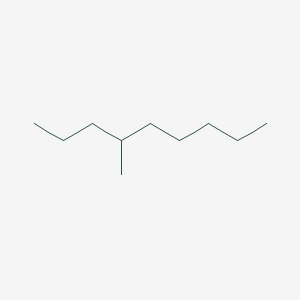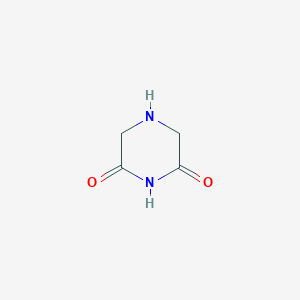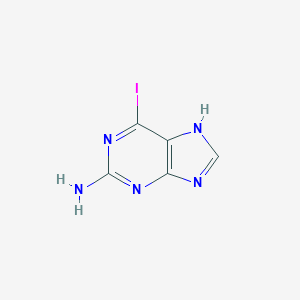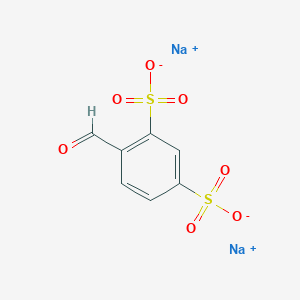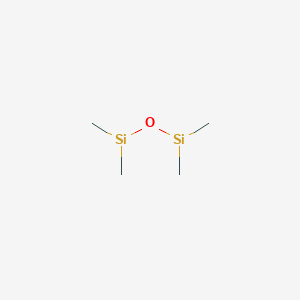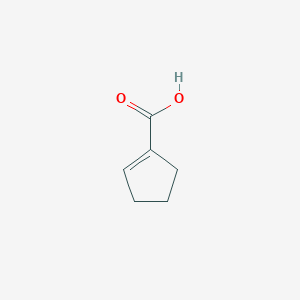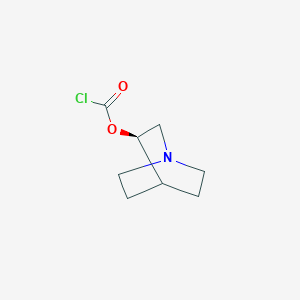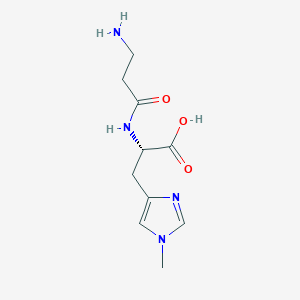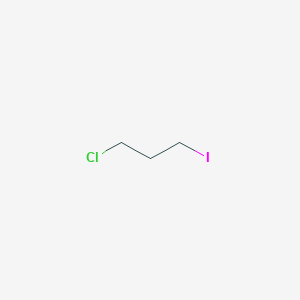
2,4,6-トリヒドロキシイソフタルアルデヒド
概要
説明
2,4,6-Trihydroxyisophthalaldehyde, also known as 2,4,6-Trihydroxyisophthalaldehyde, is a useful research compound. Its molecular formula is C8H6O5 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trihydroxyisophthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trihydroxyisophthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“2,4,6-トリヒドロキシイソフタルアルデヒド”は化学合成に使用されます . そのユニークな構造と反応性から、さまざまな有機化合物の合成における重要な構成要素となっています .
多孔質ポリマーの生成
この化合物は、新しい多孔質ポリマーであるTPDA-1の生成に使用されてきました . このポリマーは、2つの有機モノマー間のソルボサーマルシッフ塩基縮合反応によって合成され、そのうちの1つは2,4,6-トリヒドロキシイソフタルアルデヒドでした .
エネルギー貯蔵
2,4,6-トリヒドロキシイソフタルアルデヒドを使用して合成された多孔質ポリマーTPDA-1は、エネルギー貯蔵において可能性を示しています . この材料は、2mV s–1のスキャン速度で469.4 F g–1という非常に高い比容量を示し、545 m2 g–1という高い比表面積も示しました .
スーパーキャパシタ
TPDA-1材料は、5 A g–1で1000サイクル後も初期の比容量の95%を維持し、優れたサイクル安定性も示しました . これは、高性能スーパーキャパシタとしての可能性を示唆しています .
イオン伝導
2,4,6-トリヒドロキシイソフタルアルデヒドを使用して合成されたTPDA-1の、ポリマーマトリックス全体にわたるマイクロ細孔内における拡張π共役とイオン伝導が、エネルギー貯蔵デバイスにおける高いスーパーキャパシタ性能の原因となっている可能性があります .
次世代エネルギー貯蔵デバイス
実験結果は、2,4,6-トリヒドロキシイソフタルアルデヒドを使用して合成されたTPDA-1が、次世代のエネルギー貯蔵デバイスにおいて高い可能性を秘めていることを示唆しています
Safety and Hazards
将来の方向性
A new porous polymer, TPDA-1, has been synthesized via solvothermal Schiff base condensation reaction between two organic monomers, i.e., 2,4,6-trihydroxyisophthalaldehyde and 1,3,5-tris (4-aminophenyl)triazine . The TPDA-1 material showed a very high specific capacitance of 469.4 F g –1, at 2 mV s –1 scan rate, together with a high specific surface area of 545 m2 g –1 . This suggests a high potential of this porous polymer in energy storage devices for future generation .
特性
IUPAC Name |
2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLQZRXGOOMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474990 | |
| Record name | 2,4-diformyl phloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-13-8 | |
| Record name | 2,4-diformyl phloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?
A1: 2,4,6-Trihydroxyisophthalaldehyde serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of 2,4,6-Trihydroxyisophthalaldehyde, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


